N-(4-Formyl-3-methylphenyl)acetamide
Overview
Description
N-(4-Formyl-3-methylphenyl)acetamide is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It belongs to the class of amides and is characterized by the presence of a formyl group and a methyl group attached to a phenyl ring, which is further connected to an acetamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formyl-3-methylphenyl)acetamide typically involves the acylation of 4-formyl-3-methylaniline with acetic anhydride or acetyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-Formyl-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 4-Formyl-3-methylbenzoic acid
Reduction: N-(4-Hydroxymethyl-3-methylphenyl)acetamide
Substitution: N-substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-Formyl-3-methylphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Formyl-3-methylphenyl)acetamide and its derivatives depends on the specific biological target and pathway involved. Generally, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects . For example, its derivatives may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxy-3-methylphenyl)acetamide
- N-(3-Amino-4-methylphenyl)acetamide
- N-(4-Methoxy-3-methylphenyl)acetamide
Uniqueness
N-(4-Formyl-3-methylphenyl)acetamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for specific chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-(4-formyl-3-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-5-10(11-8(2)13)4-3-9(7)6-12/h3-6H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBSIMVDHAYEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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